(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Overview
Description
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine is a complex organic compound that features multiple functional groups, including nitro groups, imine groups, and a dibenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the nitrophenyl prop-2-enylidene intermediate: This can be achieved through a condensation reaction between 3-nitrobenzaldehyde and prop-2-en-1-amine under acidic or basic conditions.
Synthesis of the dibenzothiophene derivative: This involves the functionalization of dibenzothiophene to introduce the necessary substituents.
Coupling reaction: The final step involves coupling the nitrophenyl prop-2-enylidene intermediate with the dibenzothiophene derivative under suitable conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Reduction of nitro groups: Formation of corresponding amines.
Reduction of imine groups: Formation of secondary amines.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Industry
Materials Science: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine can be compared with other nitrophenyl and dibenzothiophene derivatives.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (nitro, imine, dibenzothiophene) makes it unique.
Structural Complexity: The compound’s complex structure may confer unique properties and reactivity compared to simpler analogs.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O6S/c35-33(36)25-9-1-5-21(17-25)7-3-15-31-23-11-13-27-28-14-12-24(20-30(28)41(39,40)29(27)19-23)32-16-4-8-22-6-2-10-26(18-22)34(37)38/h1-20H/b7-3+,8-4+,31-15?,32-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEPAXQXTSUOHX-QGGBZXKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC=CC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=NC2=CC3=C(C4=C(S3(=O)=O)C=C(C=C4)N=C/C=C/C5=CC(=CC=C5)[N+](=O)[O-])C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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